Fmoc-3-nitro-tyr-oh
Description
Significance of Fmoc-3-nitro-L-Tyrosine as a Specialized Amino Acid Derivative
The significance of Fmoc-3-nitro-L-tyrosine lies in its dual-functionality. The Fmoc group is an essential protecting group in solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise construction of peptide chains. chemimpex.comdatainsightsmarket.com This group is stable under many reaction conditions but can be selectively removed under mild basic conditions, enabling the sequential addition of amino acids to build a desired peptide sequence. chemimpex.com
The nitro group (-NO2) attached to the tyrosine ring is a key feature that imparts unique properties to this derivative. chemimpex.com It serves as a precursor for further chemical modifications. For instance, the nitro group can be reduced to an amino group (NH2), creating 3-aminotyrosine. nih.govuni-konstanz.de This transformation allows for the site-specific introduction of labels, cross-linkers, or other moieties into a peptide. chemimpex.com The presence of the nitro group also makes it a valuable tool for creating fluorescent probes and studying protein interactions. chemimpex.combiosynth.com Furthermore, Fmoc-3-nitro-L-tyrosine is used in the synthesis of fluorogenic substrates for analytical techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). biosynth.com
| Property | Value |
|---|---|
| CAS Number | 136590-09-5 |
| Molecular Formula | C₂₄H₂₀N₂O₇ |
| Molecular Weight | 448.42 g/mol |
| Melting Point | 143.0 °C |
| Boiling Point | 704.4 °C |
Foundational Role in Advanced Peptide Chemistry and Bioconjugation
Fmoc-3-nitro-L-tyrosine is a cornerstone in advanced peptide chemistry, primarily due to its utility in creating modified peptides that mimic or study post-translational modifications (PTMs). ontosight.airoyalsocietypublishing.org The ability to incorporate 3-nitrotyrosine (B3424624) site-specifically into a peptide sequence is crucial for investigating the biological consequences of this particular modification. uni-konstanz.de
Its role extends to bioconjugation, where the nitro group can be selectively reduced to an amine, providing a chemical handle for attaching other molecules like drugs or imaging agents. chemimpex.com This selective modification is central to developing targeted therapies and diagnostic tools. chemimpex.com The compound's stability and compatibility with standard coupling reagents used in SPPS make it a preferred choice for chemists. chemimpex.com
Research has also demonstrated its use in creating analogs of other important modified amino acids. For example, it serves as a precursor in the synthesis of phosphotyrosine mimics, which are invaluable for studying signaling pathways regulated by protein tyrosine kinases and phosphatases. peptide.comnih.govualberta.ca
Contextual Overview of Nitrated Tyrosine Residues in Biological Systems
The scientific interest in synthesizing peptides with 3-nitrotyrosine stems from the biological relevance of this modification. 3-Nitrotyrosine is formed in the body when tyrosine residues in proteins are nitrated by reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻). ontosight.aiwikipedia.org Peroxynitrite itself is formed from the reaction of nitric oxide (NO) and superoxide (B77818) (O₂⁻). wikipedia.org
The presence of 3-nitrotyrosine is widely considered a biomarker for "nitrative stress," a component of oxidative stress. ontosight.aiwikipedia.orgnih.gov Elevated levels of 3-nitrotyrosine are detected in a multitude of pathological conditions, including:
Neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease. nih.govresearchgate.net
Inflammatory conditions such as rheumatoid arthritis. wikipedia.org
Cardiovascular diseases. royalsocietypublishing.orgdiagnostykalaboratoryjna.eu
Diabetes. wikipedia.org
Certain types of cancer. ontosight.airoyalsocietypublishing.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O7/c27-22-10-9-14(12-21(22)26(31)32)11-20(23(28)29)25-24(30)33-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20,27H,11,13H2,(H,25,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUZJVFERQWLNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc 3 Nitro L Tyrosine and Analogues
General Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS) and Fmoc-3-nitro-L-Tyrosine Incorporation
Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids into a desired peptide sequence on a solid resin support. scielo.org.mxbeilstein-journals.org The process relies on an orthogonal protection scheme: the Nα-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, while the reactive side chains of the amino acids are protected by acid-labile groups, such as tert-butyl (tBu). beilstein-journals.orgwikipedia.org
The SPPS cycle consists of four main steps:
Deprotection: The Nα-Fmoc group of the resin-bound amino acid is removed using a weak base, typically a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orggoogle.com This exposes a free amine group.
Washing: The resin is thoroughly washed to remove the deprotection reagent and the byproducts.
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine, forming a peptide bond.
Washing: The resin is washed again to remove excess reagents and byproducts before the cycle begins anew.
Fmoc-3-nitro-L-tyrosine is integrated into peptide chains as a specialized building block within this established framework. chemimpex.comd-nb.info It is added during the coupling step just like any other protected amino acid. chemimpex.com The use of Fmoc-3-nitro-L-tyrosine in standard Fmoc/t-butyl protection chemistry has been shown to provide high coupling yields and good homogeneity of the crude peptides after synthesis. d-nb.info Its stability and compatibility with common coupling reagents make it a preferred choice for introducing functional groups into peptides. chemimpex.com
Precursor Synthesis Routes to 3-Nitro-L-Tyrosine Derivatives
The essential precursor for Fmoc-3-nitro-L-tyrosine is 3-nitro-L-tyrosine itself. This molecule is not a naturally occurring amino acid but is produced through the post-translational modification of tyrosine residues by reactive nitrogen species, such as peroxynitrite. researchgate.netwikipedia.org In a laboratory setting, 3-nitro-L-tyrosine is typically synthesized by the direct nitration of L-tyrosine.
A common synthetic route involves treating L-tyrosine with a mixture of concentrated nitric acid and sulfuric acid at low temperatures (e.g., 0°C). researchgate.net This electrophilic aromatic substitution reaction introduces a nitro group (-NO2) onto the phenyl ring of tyrosine, predominantly at the position ortho to the hydroxyl group, yielding 3-nitro-L-tyrosine. researchgate.netresearchgate.net Once synthesized and purified, this precursor can then be Nα-protected with an Fmoc group using reagents like Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) to produce the final Fmoc-3-nitro-L-tyrosine building block ready for SPPS. researchgate.netnih.gov
Optimization of Fmoc Protection and Deprotection Strategies for 3-Nitro-L-Tyrosine Integration
The unique chemical properties of the 3-nitro-L-tyrosine side chain, specifically the electron-withdrawing nature of the nitro group, necessitate careful consideration of protection and deprotection strategies to ensure high-yield and high-purity peptide synthesis.
The phenolic hydroxyl group of tyrosine is typically protected during Fmoc SPPS to prevent side reactions like O-acylation. acs.org However, in Fmoc-3-nitro-L-tyrosine, the strongly electron-withdrawing nitro group increases the acidity of the phenolic proton, making the hydroxyl group less nucleophilic. nih.gov Consequently, Fmoc-3-nitro-L-tyrosine is often used in peptide synthesis without any protecting group on its side chain hydroxyl function. nih.govpublish.csiro.au
While this approach is common, the unprotected phenolate (B1203915) can still lead to side products. nih.gov To mitigate this and improve the synthesis of peptides containing nitrotyrosine, several in-situ protection strategies have been developed. These methods involve temporarily protecting the hydroxyl group after the amino acid has been coupled to the peptide chain. nih.gov Two such strategies include:
Acetylation: Using acetic anhydride (B1165640) to form an acetate (B1210297) ester on the phenolic side chain. nih.gov
Silylation: Using t-butyldimethylsilyl chloride (TBSCl) to form a silyl (B83357) ether. nih.gov This approach is considered highly practical as it uses a commercially available amino acid and has been shown to produce peptides in higher yields compared to other methods. nih.gov
The decision to protect the phenolic hydroxyl group of 3-nitro-L-tyrosine has a direct impact on the efficiency of the peptide synthesis and the purity of the final product. Using the unprotected form, while feasible, carries the risk of side reactions. The presence of the nitrotyrosine phenolate under standard amide coupling conditions can lead to the formation of a substantial number of side products. nih.gov
The removal of the Nα-Fmoc protecting group is a critical step in each cycle of SPPS. The process is a base-catalyzed elimination reaction. scielo.org.mx The generally accepted mechanism is as follows:
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system of the Fmoc group. springernature.com This step is the rate-determining step and follows an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.org
β-Elimination: The resulting carbanion is stabilized by the aromatic system and undergoes rapid β-elimination. total-synthesis.com
Byproduct Formation: This elimination releases the free amine of the peptide, carbon dioxide, and a highly reactive electrophile called dibenzofulvene (DBF). scielo.org.mxresearchgate.net
A crucial function of the deprotection reagent is to manage the DBF byproduct. If left unchecked, DBF can polymerize or react with nucleophiles in the system, including the newly deprotected amine of the peptide chain, leading to undesired side products. scielo.org.mxtotal-synthesis.com Secondary amines like piperidine are particularly effective because they act as both the cleavage agent and a scavenger for DBF. wikipedia.orgtotal-synthesis.com Piperidine rapidly traps the liberated DBF to form a stable and soluble dibenzofulvene-piperidine adduct, which is easily washed away from the resin. scielo.org.mxspringernature.com The presence of a 3-nitro-L-tyrosine residue in the peptide chain does not fundamentally alter this established mechanism of Fmoc cleavage and DBF scavenging.
| Base | Conditions | Half-life of Fmoc-Glycine (t½) |
|---|---|---|
| Piperidine | 50% in DMF | 7.1 seconds |
| Ethanolamine | 50% in DMF | 15 seconds |
| Cyclohexylamine | 50% in DMF | 1.8 minutes |
| Morpholine | 50% in DMF | 2.5 minutes |
| Diisopropylethylamine (DIEA) | 50% in DMF | 1.5 hours |
| Triethylamine (TEA) | 50% in DMF | 6.0 hours |
This table, adapted from data found in literature, illustrates the relative speed of Fmoc group removal by different bases in DMF. springernature.com The rapid cleavage by piperidine highlights its efficiency in SPPS.
Advanced Coupling Reagents and Techniques for Fmoc-3-nitro-L-Tyrosine Derivatives
The formation of the peptide bond between the carboxylic acid of the incoming amino acid and the free amine of the growing peptide chain requires an activating agent to proceed efficiently. embrapa.br For challenging couplings, including those involving modified amino acids like Fmoc-3-nitro-L-tyrosine, a variety of advanced coupling reagents are employed to ensure high yields and minimize side reactions, particularly racemization.
These reagents are typically aminium or phosphonium (B103445) salts of hydroxybenzotriazole (B1436442) derivatives. embrapa.brnih.gov Commonly used reagents in modern Fmoc-SPPS that are applicable to the incorporation of Fmoc-3-nitro-L-tyrosine include:
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used aminium salt that efficiently promotes peptide bond formation. nih.govembrapa.br
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Generally more reactive than HBTU and particularly effective at preventing racemization, making it suitable for sensitive amino acids. nih.gov
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent known for its high coupling efficiency. nih.gov
The selection of the coupling reagent is often made in conjunction with a base, such as N,N-diisopropylethylamine (DIPEA), which facilitates the activation process. embrapa.brnih.gov Standard protocols for incorporating Fmoc-3-nitro-L-tyrosine often utilize 2-3 equivalents of both the amino acid and a coupling reagent like HBTU to ensure the reaction proceeds to completion. nih.gov
The incorporation of 3-nitro-L-tyrosine into peptides and other complex molecular architectures is a critical tool for studying the biological impact of this post-translational modification, which is a hallmark of nitrosative stress. nih.gov The use of Nα-Fmoc-3-nitro-L-tyrosine is central to these synthetic efforts, providing a versatile building block compatible with modern peptide synthesis strategies. chemimpex.com Methodologies for creating these modified peptides primarily rely on solid-phase synthesis, though solution-phase techniques and sophisticated orthogonal protection schemes are employed for creating specialized derivatives and tackling complex targets.
Solid-Phase Synthesis Protocols for Nitrotyrosine-Containing Peptides
Solid-phase peptide synthesis (SPPS) is the predominant method for assembling peptides containing 3-nitro-tyrosine. researchgate.netdatainsightsmarket.com The standard Fmoc/t-butyl (tBu) protection strategy is widely applied, offering high yields and product homogeneity. d-nb.info This approach leverages the stability of the Fmoc group to acidic conditions and its lability to bases, creating an orthogonal system with acid-cleavable side-chain protecting groups. nih.gov
The synthesis is typically performed on a solid support, such as Rink amide resin for C-terminally amidated peptides or 2-chlorotrityl chloride and TGA resins for peptides with a C-terminal free carboxylate. d-nb.infonih.govrsc.org The process involves a series of iterative cycles:
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound amino acid is removed using a solution of a secondary amine, most commonly 20% piperidine in a solvent like N,N-dimethylformamide (DMF). d-nb.inforsc.org
Coupling: The next Fmoc-protected amino acid, including Fmoc-3-nitro-L-tyrosine, is activated and coupled to the newly freed N-terminus of the growing peptide chain. embrapa.br Common activating agents include uronium salts like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.gov
Washing: Each step is followed by extensive washing to remove excess reagents and by-products, which is a key advantage of SPPS. embrapa.br
Fmoc-3-nitro-L-tyrosine is commercially available and can be incorporated directly into these standard protocols. nih.gov While it is often used without a protecting group on its phenolic hydroxyl side chain, this can lead to side reactions due to the presence of the acidic phenolate under basic coupling conditions. nih.gov Despite this, the use of standard Fmoc chemistry with unprotected 3-nitro-tyrosine has been reported to provide high coupling yields for the synthesis of various peptide sequences, including domains of prostacyclin synthase (PCS). d-nb.info The technique has also been applied in parallel multiple column synthesis for creating libraries of peptide substrates. nih.gov
| Parameter | Description | Examples & Conditions | Citation |
|---|---|---|---|
| Resin Type | The solid support to which the peptide is anchored. The choice of resin dictates the C-terminal functionality. | - Rink Amide Resin: For C-terminal amides.
| d-nb.infonih.govrsc.org |
| Nα-Protection | Temporary protecting group for the N-terminus of the amino acid being added. | - Fmoc (9-fluorenylmethoxycarbonyl): Removed with 20% piperidine in DMF. | d-nb.inforsc.org |
| Coupling Reagents | Reagents used to activate the carboxylic acid of the incoming amino acid to facilitate amide bond formation. | - HBTU: Used with a base like DIPEA.
| nih.gov |
| Side-Chain Protection | Protection for the 3-nitrotyrosine (B3424624) phenol (B47542) is often omitted, but can be implemented to improve synthesis quality. | - Unprotected: Commonly used but risks side reactions.
| d-nb.infonih.gov |
| Cleavage & Deprotection | Final step to cleave the peptide from the resin and remove permanent side-chain protecting groups. | - A cocktail containing Trifluoroacetic Acid (TFA) is typically used to remove tBu-based protecting groups and cleave the peptide from the resin. | nih.gov |
Solution-Phase Synthesis Approaches for Specialized Fmoc-3-nitro-L-Tyrosine Derivatives
While SPPS is the workhorse for peptide synthesis, solution-phase methodologies are valuable for preparing certain specialized derivatives of Fmoc-3-nitro-L-tyrosine and for instances where large-scale synthesis of a particular building block is required. biosynth.com These approaches offer flexibility but typically involve more complex purification steps after each reaction.
One documented application is the enzymatic conversion of 3-nitrotyrosine to 3-nitrotyramine (B1258396) in solution. jneurosci.org This reaction utilizes tyrosine decarboxylase in an acetate buffer to transform the amino acid into its corresponding amine, a valuable molecule for further chemical modification. jneurosci.org
Furthermore, the preparation of specific side-chain protected variants of Fmoc-3-nitro-L-tyrosine can be a multi-step solution-phase process. For example, the installation of a benzyl (B1604629) protecting group on the phenolic hydroxyl of nitrotyrosine has been noted to involve several solution-phase synthesis and purification steps before the final building block is ready for use in SPPS. nih.gov This highlights a hybrid approach where solution-phase chemistry is used to create a custom amino acid derivative that is subsequently incorporated into a solid-phase synthesis protocol.
| Reaction | Starting Material | Key Reagents/Catalyst | Product | Citation |
|---|---|---|---|---|
| Enzymatic Decarboxylation | 3-nitro-L-tyrosine | - Tyrosine decarboxylase
| 3-nitrotyramine | jneurosci.org |
| Side-Chain Protection (General) | Fmoc-3-nitro-L-tyrosine | - Benzyl bromide (example)
| Fmoc-3-nitro-L-tyrosine(Bzl)-OH | nih.gov |
Orthogonal Protecting Group Strategies in Conjunction with Fmoc-3-nitro-L-Tyrosine
The synthesis of complex peptides, such as those with multiple branches or cyclic structures, requires a sophisticated use of orthogonal protecting groups. csic.es An orthogonal system allows for the selective removal of one type of protecting group in the presence of others. biosynth.comwikipedia.org The standard Fmoc/tBu strategy is the most common example of a two-dimensional orthogonal scheme: the base-labile Fmoc group is removed at each step, while the acid-labile tBu-based side-chain protectors are removed only at the end of the synthesis with TFA. csic.esbiosynth.com
When incorporating Fmoc-3-nitro-L-tyrosine, the phenolic hydroxyl group presents a specific challenge and an opportunity for further orthogonal protection. Although often left unprotected, its acidity can cause side reactions. nih.gov To circumvent this, several strategies have been developed to protect this side chain with a group that is stable to the piperidine used for Fmoc removal but can be cleaved under different conditions.
Key findings in this area include:
Trityl (Trt) Group: While used for other amino acids, the trityl group has been found to be labile under the standard conditions of SPPS when attached to nitrotyrosine. nih.gov
In Situ Protection: A more successful approach is the in situ protection of the nitrotyrosine side chain after it has been coupled to the peptide on the resin. This involves treating the resin-bound peptide with a reagent to cap the free phenol. Two notable methods are:
Acetate Ester: The phenol is protected as an acetate ester using acetic anhydride. This group is stable to piperidine and TFA but requires a separate, orthogonal deprotection step using a base like lithium hydroxide (B78521) (LiOH). nih.gov
Silyl Ether: Protection as a t-butyldimethylsilyl (TBS) ether using TBSCl is another effective strategy. The TBS group is stable during subsequent couplings but is not stable to the acetic anhydride conditions often used for N-terminal acetylation, necessitating an alternative acetylation method using acetic acid and DIC. The silyl group is removed during the final TFA cleavage. nih.gov
These strategies expand the synthetic toolbox, allowing for more precise control over modifications and the assembly of highly complex peptide architectures.
| Protecting Group | Introduction Method | Cleavage Conditions | Compatibility & Notes | Citation |
|---|---|---|---|---|
| None | N/A (used directly) | N/A | Commercially available and widely used, but the free phenolate can lead to side products during coupling. | nih.gov |
| Trityl (Trt) | Pre-synthesized building block | Mild acid | Observed to be labile under standard SPPS conditions, limiting its utility for nitrotyrosine. | nih.gov |
| Benzyl (Bzl) | Pre-synthesized building block (via solution phase) | Hydrogenolysis or strong acid | Requires multiple solution-phase steps for preparation and only modestly improves yields of longer peptides. | nih.gov |
| Acetate (Ac) | In situ protection after coupling using acetic anhydride. | Base (e.g., LiOH) | Orthogonal to both Fmoc (base-labile) and tBu (acid-labile) groups. Requires an additional deprotection step. | nih.gov |
| t-Butyldimethylsilyl (TBS) | In situ protection after coupling using TBSCl. | Acid (TFA) or fluoride (B91410) ions | Stable to piperidine but not to standard N-terminal acetylation with acetic anhydride. Removed during final TFA cleavage. | nih.gov |
Applications of Fmoc 3 Nitro L Tyrosine in Advanced Chemical Biology Research
Design and Synthesis of Bioactive Peptides and Peptide-Based Therapeutics Utilizing Fmoc-3-nitro-L-Tyrosine
Fmoc-3-nitro-L-tyrosine serves as a crucial building block in the chemical synthesis of bioactive peptides and peptide-based therapeutics. chemimpex.comnih.gov The Fmoc group provides temporary protection of the amino group, which is stable during peptide bond formation but can be readily removed under mild basic conditions, allowing for the sequential addition of other amino acids in a process known as Solid-Phase Peptide Synthesis (SPPS).
The incorporation of the 3-nitrotyrosine (B3424624) residue into a peptide sequence is significant for several reasons. Tyrosine nitration is a post-translational modification that occurs naturally in organisms, often linked to oxidative stress and various disease states. portlandpress.comwikipedia.org By using Fmoc-3-nitro-L-tyrosine in synthesis, researchers can create specific, nitrated peptides to model and study the precise biological effects of this modification on protein structure and function. nih.gov This controlled method allows for the creation of peptide analogs that can mimic or antagonize the function of native proteins, forming the basis for novel therapeutic agents. The unique properties conferred by the nitro group can enhance the binding affinity and metabolic stability of these synthetic peptides.
Utility in Enzyme Inhibitor Design and Functional Modulation
The strategic incorporation of 3-nitrotyrosine into peptide sequences is a powerful approach for designing enzyme inhibitors and modulating protein function. chemimpex.comportlandpress.com The introduction of a nitro group onto the tyrosine ring alters its physicochemical properties in several key ways: it increases the acidity of the phenolic hydroxyl group, adds steric bulk, and introduces a strong electron-withdrawing group. nih.govnih.gov These changes can have a profound impact on how a peptide interacts with its target enzyme.
This modification can disrupt or alter the critical binding interactions within an enzyme's active site. portlandpress.com For example, the altered electrostatic and steric profile of a nitrated peptide can prevent it from being processed by its target enzyme, leading to competitive inhibition. Researchers have successfully used this approach to create inhibitors for various enzymes. A notable example is the hirudin-thrombin system, where analogs of hirudin containing 3-nitrotyrosine were synthesized to study and inhibit the activity of thrombin, a key enzyme in blood coagulation. nih.gov The nitration was shown to affect the binding affinity and interaction at the ligand-protein interface. nih.govnih.gov
Probing Protein-Protein Interactions through 3-Nitrotyrosine as a Spectroscopic Probe
3-Nitrotyrosine (NT) possesses unique spectroscopic properties that make it an excellent intrinsic probe for studying protein-protein interactions. nih.govnih.gov Unlike natural amino acids, NT absorbs light in the near-UV and visible range (300–450 nm), a region where other aromatic amino acids like tryptophan and tyrosine emit fluorescence. researchgate.net Crucially, NT itself is essentially non-fluorescent. nih.govresearchgate.net This combination of properties allows it to function as an effective energy acceptor in fluorescence-based studies, providing sensitive detection of binding events and structural changes at the molecular level with sensitivity in the low nanomolar range. nih.govnih.gov
Resonance Energy Transfer (FRET) Studies with 3-Nitrotyrosine
Förster Resonance Energy Transfer (FRET) is a mechanism describing the non-radiative transfer of energy between two light-sensitive molecules (fluorophores). nih.gov For FRET to occur, the emission spectrum of a "donor" fluorophore must overlap with the absorption spectrum of an "acceptor" fluorophore, and the two must be in close proximity (typically less than 10 nanometers). nih.govmicroscopyu.com
3-Nitrotyrosine is an ideal FRET acceptor when paired with donor fluorophores such as tryptophan (Trp) or tyrosine (Tyr). nih.gov The emission spectra of Trp and Tyr overlap significantly with the absorption spectrum of NT. nih.govresearchgate.net Because NT is non-fluorescent, the energy it accepts from the donor is dissipated without emitting light, resulting in a measurable quenching (decrease) of the donor's fluorescence. researchgate.net The efficiency of this energy transfer is highly dependent on the distance between the donor and the NT acceptor, making it a sensitive "spectroscopic ruler" for measuring intramolecular and intermolecular distances. nih.gov
A key example of this application is the study of the interaction between the inhibitor hirudin and the enzyme thrombin. nih.govnih.gov In one study, researchers synthesized a hirudin analog where a tyrosine residue was replaced with 3-nitrotyrosine. Upon binding to thrombin, the fluorescence of the tryptophan residues in thrombin (the donors) was reduced by approximately 50%. nih.gov This quenching was due to the FRET occurring between the thrombin's tryptophan residues and the hirudin's single 3-nitrotyrosine residue (the acceptor), confirming their close proximity in the bound state. nih.govnih.gov
| Property | Description | Significance in FRET |
|---|---|---|
| Absorption Range | Absorbs light in the 300–450 nm wavelength range. nih.gov | Overlaps with the emission spectra of common donor fluorophores like Tryptophan and Tyrosine. nih.gov |
| Fluorescence | Essentially non-fluorescent, with a very low quantum yield (<0.0001). researchgate.net | Acts as a "dark quencher" or perfect acceptor; energy transfer results in quenching of the donor signal without contributing background fluorescence. researchgate.net |
| Förster Distance (R₀) | The Trp-to-NT Förster's distance can be as large as 26 Å (2.6 nm). nih.gov | Defines the distance at which FRET efficiency is 50%, allowing for measurements of molecular distances in the 1-10 nm range. nih.gov |
| pH Dependence | Absorption properties are strongly dependent on pH due to the pKa of the phenolic group (~6.8-7.0). nih.gov | The absorption spectrum can be tuned by changing the pH, which can modulate FRET efficiency. researchgate.net |
Fluorescence Quenching Mechanisms Involving Nitrated Tyrosine Residues
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. wikipedia.org The primary mechanism by which 3-nitrotyrosine quenches the fluorescence of nearby aromatic residues like tryptophan is FRET, as detailed above. nih.gov The extensive overlap between the emission spectrum of tryptophan and the absorption spectrum of 3-nitrotyrosine facilitates this efficient, non-radiative energy transfer. nih.gov
In addition to FRET, other quenching mechanisms can contribute, though often to a lesser extent. These are broadly categorized as dynamic and static quenching. nih.gov
Dynamic (Collisional) Quenching: This occurs when the quencher (e.g., a nitro compound) collides with the fluorophore in its excited state. For this to be significant, the quencher and fluorophore must come into direct contact. nih.gov
Static Quenching: This involves the formation of a non-fluorescent complex between the quencher and the fluorophore in the ground state. mdpi.com
In the context of protein-protein interactions, such as the hirudin-thrombin example, FRET is the dominant quenching mechanism because the distances between the tryptophan donors and the 3-nitrotyrosine acceptor are within the Förster distance but often too large for significant collisional quenching to occur. nih.gov The contribution from static or dynamic quenching by free 3-nitrotyrosine is generally considered negligible in these systems. nih.gov The use of 3-nitrotyrosine as an internal quencher has also been shown to effectively reduce the autofluorescence of resin beads used in combinatorial library screening. nih.govresearchgate.net
| Mechanism | Description | Distance Dependence | Primary Role in Protein Studies |
|---|---|---|---|
| FRET (Förster Resonance Energy Transfer) | Non-radiative energy transfer from an excited donor (e.g., Trp) to an acceptor (3-NT) via dipole-dipole coupling. nih.gov | Proportional to 1/r⁶, effective over ~1-10 nm. nih.gov | Dominant mechanism for probing protein-protein interactions and conformational changes. nih.govnih.gov |
| Dynamic (Collisional) Quenching | Deactivation of the donor fluorophore upon collision with the quencher. nih.gov | Requires direct van der Waals contact. nih.gov | Generally considered a minor or negligible effect in structured protein complexes. nih.gov |
| Static Quenching | Formation of a non-fluorescent ground-state complex between the donor and quencher. mdpi.com | Requires direct van der Waals contact for complex formation. nih.gov | Considered negligible unless specific, stable complexes are formed between the fluorophore and 3-NT. nih.gov |
Role in Developing Fluorogenic Substrates for Tyrosine Residue Determination
Fmoc-3-nitro-L-tyrosine is an intermediate used in the synthesis of fluorogenic substrates designed for the determination and quantification of tyrosine residues in peptides. biosynth.com These substrates are engineered to be non-fluorescent or "quenched" in their intact state but become highly fluorescent upon enzymatic cleavage.
The design principle of these substrates typically involves a peptide sequence containing an enzyme cleavage site. A fluorescent group (fluorophore) is placed on one side of the cleavage site, and a quenching group is placed on the other. 3-Nitrotyrosine is an excellent choice for the quencher due to its ability to efficiently absorb the energy emitted by common fluorophores via FRET. When the substrate is intact, the close proximity of the fluorophore and the 3-nitrotyrosine quencher results in the suppression of fluorescence. When the target enzyme cleaves the peptide bond between them, the fluorophore and quencher diffuse apart, restoring the fluorescence. The rate of fluorescence increase is directly proportional to the rate of enzyme activity, allowing for sensitive and continuous monitoring of the reaction. This approach has been instrumental in developing assays for proteases and other enzymes. nih.govnih.gov
Exploiting Reactivity of the Nitro Group for Post-Synthetic Modifications and Derivatization in Fmoc-3-nitro-L-Tyrosine Conjugates
A significant advantage of incorporating 3-nitrotyrosine into a peptide is the chemical reactivity of the nitro (–NO₂) group itself, which serves as a versatile handle for post-synthetic modifications. The nitro group can be chemically reduced to an amino group (–NH₂) under mild conditions, for instance, using sodium dithionite. nih.gov
This newly introduced amino group on the tyrosine ring is a nucleophile that can be selectively targeted for further chemical derivatization. This "bio-functionalization" allows for the attachment of a wide variety of molecules to the peptide, including:
Fluorescent Probes and Labels: For tracking the peptide in biological systems or for use in advanced imaging techniques. acs.org
Cross-linking Agents: To permanently link interacting proteins and map their binding sites.
Bioorthogonal Handles: Such as azides or alkynes, which enable specific "click chemistry" reactions for labeling in complex biological environments. rsc.org
Affinity Tags: For the purification or enrichment of nitrated peptides and proteins from complex mixtures. nih.govresearchgate.net
This two-step modification strategy—incorporation of 3-nitrotyrosine followed by reduction and derivatization—provides a powerful platform for creating custom peptides with tailored functions for a broad range of applications in research and therapeutics. acs.org
Integration into Supramolecular Assemblies and Material Science
The unique chemical properties of Fmoc-3-nitro-L-tyrosine lend themselves to applications in materials science, particularly in the formation of self-assembling nanomaterials. The presence of the aromatic Fmoc group, the charged carboxylate, and the modified phenolic side chain creates a molecule capable of participating in multiple non-covalent interactions, such as π-π stacking, hydrogen bonding, and hydrophobic interactions, which drive the formation of ordered supramolecular structures. nih.govmdpi.comnih.gov
Research has demonstrated that the N-terminally protected Fmoc derivative of 3-nitrotyrosine (FNT) can act as a potent low-molecular-weight gelator, spontaneously self-assembling in aqueous solutions to form hydrogels. researchgate.net This process is driven by the hierarchical assembly of FNT molecules into a nanofibrillar network. researchgate.net Microscopic studies using field-emission scanning electron microscopy (FE-SEM) and transmission electron microscopy (TEM) have revealed that these hydrogels are composed of entangled, high-aspect-ratio nanofibers that create a three-dimensional matrix capable of entrapping large volumes of water. researchgate.net The resulting materials are self-supporting and exhibit thixotropic properties, meaning they can become fluid when agitated and then return to a gel state upon resting. researchgate.net This injectable behavior is particularly interesting for potential biomedical applications. researchgate.net
The self-assembly of Fmoc-3-nitro-L-tyrosine is highly sensitive to environmental pH, a characteristic that allows for precise control over the gelation process and the final properties of the hydrogel. FNT has been shown to form stable, self-supported hydrogels across a wide pH range, typically from 4.5 to 8.5, in phosphate buffer solutions. researchgate.net The efficiency of gelation is pH-dependent, with enhanced gel formation observed at lower pH values. researchgate.net This behavior is attributed to changes in the protonation state of both the carboxylic acid group of the tyrosine and the phenolic hydroxyl group, which is made more acidic by the electron-withdrawing nitro group. These changes modulate the intermolecular hydrogen bonding and electrostatic interactions that govern the self-assembly process. researchgate.net Spectroscopic analyses, including UV-Vis, fluorescence, and circular dichroism, have confirmed that the molecular packing and chiral arrangement within the supramolecular structure are directly influenced by pH. researchgate.net A notable macroscopic change is the hydrogel's color, which transitions from colorless at pH 4.5 to a distinct yellow color at pH 7.0 and above, corresponding to the deprotonation of the nitrophenolic side chain. researchgate.net
| pH Value | Gelation Status | Appearance | Key Molecular State |
|---|---|---|---|
| 4.5 | Stable Hydrogel | Colorless | Phenolic -OH is protonated |
| 7.0 | Stable Hydrogel | Yellow, Transparent | Phenolic -OH is deprotonated (phenolate form) |
| 8.5 | Stable Hydrogel | Yellow | Phenolic -OH is deprotonated (phenolate form) |
Investigation of Oxidative and Nitrative Stress Biomarkers
Fmoc-3-nitro-L-tyrosine is a crucial building block for synthesizing peptides that serve as tools to study nitrative stress, a condition associated with numerous pathologies. chemimpex.com Nitrative stress arises from an imbalance between reactive nitrogen species (RNS) and the biological system's ability to detoxify them, leading to the modification of biomolecules. nih.govmdpi.com The nitration of tyrosine residues in proteins to form 3-nitrotyrosine (3-NT) is a stable and well-established biomarker of this process. nih.govresearchgate.netnih.govdiagnostykalaboratoryjna.eu
The introduction of a nitro (-NO2) group onto the phenolic ring of a tyrosine residue significantly alters its physicochemical properties, which can have profound consequences for protein structure and function. nih.govacs.orgportlandpress.comnih.gov This post-translational modification is not benign; it can lead to conformational changes that may impair or alter the protein's biological activity. nih.govdiagnostykalaboratoryjna.euresearchgate.net For instance, nitration can disrupt intracellular signaling pathways and cause structural damage to cytoskeletal proteins, contributing to cellular dysfunction and neurodegeneration. nih.govresearchgate.net The addition of the bulky, electron-withdrawing nitro group changes several key characteristics of the tyrosine side chain. nih.govacs.orgresearchgate.net
| Property | Effect of Nitration | Structural/Functional Consequence |
|---|---|---|
| pKa of Phenolic Group | Decreases (from ~10 to ~7.2) | Alters hydrogen bonding capacity; side chain is more likely to be deprotonated at physiological pH. nih.gov |
| Redox Potential | Decreases | Changes participation in electron transfer reactions. nih.govacs.org |
| Hydrophobicity | Modified | Affects protein folding and interactions with other molecules. nih.govacs.org |
| Steric Volume | Increases | Can disrupt local protein structure and interfere with substrate or ligand binding. nih.govacs.org |
The proteasome is a cellular machine responsible for degrading damaged or unnecessary proteins, playing a key role in protein quality control. nih.govnih.gov Studies investigating the fate of nitrated proteins have revealed that the presence of 3-nitrotyrosine can impair their degradation by the proteasome. nih.govresearchgate.netresearchgate.net Research using both nitrated proteins like cytochrome c and synthetic peptide substrates has shown a significant decrease in the proteasome's chymotrypsin-like activity, which is responsible for cleaving after large hydrophobic residues like tyrosine. nih.govresearchgate.net The proteasome exhibits a reduced capability to cleave the peptide bond at the C-terminal side of a 3-nitrotyrosine residue compared to an unmodified tyrosine. nih.govresearchgate.net This effect was further confirmed by comparing the degradation of the standard proteasome substrate suc-LLVY-AMC with its nitrated analog, suc-LLV(NO2)Y-AMC, where the nitrated version was cleaved much less efficiently. researchgate.netresearchgate.net This impaired cleavage may be a contributing factor to the accumulation of damaged, nitrated proteins observed in various disease states. nih.govresearchgate.net
| Substrate Type | Observation | Reference Protein/Peptide | Implication |
|---|---|---|---|
| Unmodified Tyrosine (Y) | Normal proteasomal cleavage | Native Cytochrome c; suc-LLVY-AMC | Efficient protein turnover |
| 3-Nitrotyrosine (NO2Y) | Significantly decreased chymotrypsin-like cleavage at the C-terminus of the NO2Y residue. nih.govresearchgate.net | Nitrated Cytochrome c; suc-LLV(NO2)Y-AMC | Reduced degradation and potential accumulation of nitrated proteins. nih.gov |
Advanced Studies in Phosphotyrosine Peptide Synthesis Utilizing Fmoc-3-nitro-L-Tyrosine Analogues
The synthesis of peptides containing post-translational modifications (PTMs) is essential for studying cellular signaling. Phosphorylation of tyrosine residues is a key PTM, and solid-phase peptide synthesis (SPPS) using Fmoc-protected phosphotyrosine derivatives is the standard method for producing phosphopeptides. sigmaaldrich.comsemanticscholar.orgsigmaaldrich-jp.com While Fmoc-3-nitro-L-tyrosine is primarily used to study nitrative stress, its application in studies alongside phosphorylation represents an advanced area of research, allowing for the investigation of the interplay between different PTMs.
The direct synthesis of phosphotyrosine-containing peptides typically employs one of several commercially available Fmoc-tyrosine building blocks where the phosphate group is pre-installed and protected. sigmaaldrich.comrsc.org The choice of phosphate protecting group is critical to avoid side reactions during synthesis.
| Building Block | Key Features |
|---|---|
| Fmoc-Tyr(PO(OBzl)OH)-OH | Most frequently used derivative; the partially protected phosphate can sometimes cause issues during coupling. sigmaaldrich.comsigmaaldrich-jp.com |
| Fmoc-Tyr(PO3H2)-OH | Simplest and most cost-effective; unprotected phosphate can lead to sluggish coupling and side reactions. sigmaaldrich.comsigmaaldrich-jp.com |
| Fmoc-Tyr(PO(NMe2)2)-OH | Fully protected phosphate improves solubility and avoids side reactions associated with free phosphate hydroxyls. sigmaaldrich.comsigmaaldrich-jp.comrsc.org |
In advanced chemical biology, researchers create peptides with multiple, distinct modifications to probe complex biological processes. Fmoc-3-nitro-L-tyrosine is used in this context to incorporate a stable marker of oxidative damage into a peptide sequence that may also contain phosphorylation sites. This allows for the study of how nitration at one site might affect phosphorylation at another, or how the combination of these PTMs influences protein binding or enzyme activity. For example, the synthesis of a dually modified "3-nitrophosphotyrosine" has been utilized in the development of assays to measure phosphatase activity, demonstrating a direct chemical and functional link between these two critical PTMs. rsc.org This approach, which uses distinct Fmoc-protected amino acids for each modification within the same peptide sequence, provides sophisticated tools to unravel the complex crosstalk in cellular signaling pathways.
Analytical and Spectroscopic Characterization of Fmoc 3 Nitro L Tyrosine and Its Derivatives
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography, particularly high-performance liquid chromatography (HPLC), stands as a cornerstone for the separation and purification of Fmoc-3-nitro-L-tyrosine and its corresponding peptides. The versatility of HPLC allows for the development of specific methodologies tailored to the unique physicochemical properties of these nitrated compounds.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of Fmoc-amino acids, including Fmoc-3-nitro-L-tyrosine. The presence of impurities, such as β-alanyl, dipeptides, and side-chain unprotected Fmoc-amino acids, can significantly impact the outcome of peptide synthesis, leading to lower yields and challenging purification processes. merckmillipore.com Consequently, highly optimized HPLC methods are essential to ensure the accurate quantitation of these potential contaminants. merckmillipore.com
A variety of HPLC methods are available for the analysis of amino acids and their derivatives. nih.gov For instance, a developed and validated HPLC-based method for 3-nitrotyrosine (B3424624) quantification utilizes a mobile phase of 0.5% CH3COOH:MeOH:H2O (15:15:70) with detection at wavelengths of 215, 276, and 356 nm. nih.gov This method offers a short analysis time of less than 15 minutes per sample and has been successfully applied to various biological matrices. nih.gov
Key Parameters for HPLC Analysis of Fmoc-3-nitro-L-Tyrosine:
Purity Specification: ≥ 99% HPLC purity and ≥ 99.8% enantiomeric purity are often required. merckmillipore.com
Impurity Limits: Key impurities like β-alanyl, dipeptides, and side-chain unprotected Fmoc-amino acid are specified to ≤ 0.1%. merckmillipore.com
Detection: UV detection is commonly used, with specific wavelengths chosen based on the chromophores present in the molecule.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the separation, purification, and analysis of peptides, including those containing nitrotyrosine residues. hplc.euhplc.euwindows.net Its high resolving power enables the separation of peptides with very similar structures, making it an essential tool in proteomics and peptide synthesis. hplc.eu
In the analysis of nitrotyrosine-containing peptides, RP-HPLC is often coupled with mass spectrometry (MS) for identification and quantification. nih.govacs.org The separation is typically achieved on a C18 column, which is particularly effective for peptides under 2,000-3,000 daltons. hplc.eu A common mobile phase system consists of a gradient of acetonitrile in water, often with an additive like trifluoroacetic acid (TFA). hplc.eu
The selection of the detection wavelength in RP-HPLC is crucial for sensitivity. While peptide bonds have strong absorbance around 220 nm, the presence of aromatic residues like tryptophan and tyrosine allows for detection at approximately 275 nm. creative-proteomics.com
Typical RP-HPLC System for Nitrotyrosine Peptide Analysis:
Stationary Phase: C18 silica is a common choice.
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in an aqueous solvent (e.g., water), often containing an ion-pairing agent like 0.1% TFA.
Detection: UV absorbance at 220 nm for peptide bonds or 275-280 nm for aromatic residues.
Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis
Mass spectrometry (MS) has become a pivotal technology for the identification and characterization of proteins and peptides containing nitrated tyrosine residues. nih.govnih.gov It offers high sensitivity and specificity, allowing for the precise localization of the nitro group on the tyrosine residue. nih.gov Various MS-based techniques are employed, each with its own advantages for nitrotyrosine analysis.
Gas chromatography-mass spectrometry (GC-MS) provides a highly specific and sensitive method for the quantitative analysis of 3-nitrotyrosine. portlandpress.comnih.gov This technique is particularly valuable for measuring levels of free and protein-bound nitrotyrosine in biological samples. portlandpress.comnih.gov
A significant challenge in nitrotyrosine analysis is the potential for artificial nitration of tyrosine during sample preparation, especially under acidic conditions in the presence of nitrite. portlandpress.comnih.gov To circumvent this, novel alkaline methods for hydrolysis and derivatization have been developed. nih.gov These methods have achieved detection limits as low as 1 pg for nitrotyrosine. nih.gov Isotopic dilution GC-MS has also been successfully used to measure increased levels of 3-nitrotyrosine in biological models. core.ac.uk
The GC-MS analysis of 3-nitrotyrosine typically involves derivatization to increase its volatility. For example, n-propyl-PFP-TMS ether derivatives have been used for the analysis of 3-nitrotyrosine in urine samples. researchgate.net
Key Features of GC-MS for Nitrotyrosine Analysis:
High sensitivity and specificity.
Quantitative capabilities.
Requires derivatization to enhance volatility.
Risk of artifactual nitration during sample preparation necessitates careful methodology.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the identification and quantification of nitrated peptides in complex mixtures. nih.govacs.org This approach combines the high-resolution separation capabilities of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. nih.govacs.org
In a typical LC-MS/MS workflow, a protein sample is digested with an enzyme like trypsin, and the resulting peptides are separated by HPLC before being introduced into the mass spectrometer. nih.gov The mass spectrometer then isolates peptide ions of interest and subjects them to fragmentation, generating a tandem mass spectrum that can be used to determine the amino acid sequence and identify any modifications, including nitration. nih.gov
This technique allows for site-specific quantification of protein nitration, providing valuable information about the degree of nitration at individual tyrosine residues. nih.gov The development of immunoaffinity enrichment strategies, often using anti-nitrotyrosine antibodies, can further enhance the detection of low-abundance nitrated peptides. nih.gov
| Parameter | Description |
| Separation | Nanoflow liquid chromatography is often employed for enhanced sensitivity. |
| Ionization | Electrospray ionization (ESI) is commonly used to generate ions from the eluted peptides. |
| Mass Analysis | Tandem mass spectrometry (MS/MS) is used to fragment peptide ions and determine their sequence. |
| Quantification | Can be performed by comparing the signal intensities of nitrated and non-nitrated peptide pairs. |
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of biomolecules, including nitrated peptides and proteins. youtube.com Unlike some other ionization methods, ESI-MS typically does not induce fragmentation of the nitro group, allowing for the detection of intact nitrated molecules. nih.gov
When coupled with tandem mass spectrometry (ESI-MS/MS), this technique can be used to identify nitrated proteins and localize the modified tyrosine residues. nih.gov The mass spectrum of a nitrated peptide will show a characteristic mass shift of +45 Da corresponding to the addition of a nitro group (NO2). nih.gov Interestingly, an additional mass shift of +29 Da, corresponding to nitrosylation (addition of NO), has also been observed in ESI-MS analysis of nitrated peptides, suggesting it could be a potential marker for this modification. nih.gov
ESI-MS can be used for direct mass mapping of protein digests to identify nitrated peptides. nih.gov Furthermore, precursor ion scanning for the specific immonium ion of nitrotyrosine (m/z 181.06) can be a powerful tool for selectively detecting nitrated peptides within a complex mixture. nih.gov
| Feature | Application in Nitrotyrosine Research |
| Soft Ionization | Allows for the analysis of intact nitrated peptides and proteins without significant fragmentation of the nitro group. nih.gov |
| Mass Shift Detection | A +45 Da mass shift indicates tyrosine nitration. nih.gov A +29 Da shift may indicate nitrosylation. nih.gov |
| Tandem MS (MS/MS) | Enables the sequencing of nitrated peptides and precise localization of the modification. nih.gov |
| Precursor Ion Scanning | Selective detection of nitrated peptides by targeting the immonium ion of nitrotyrosine. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis of Fmoc-3-nitro-L-Tyrosine Containing Molecules
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are employed to assign proton resonances within the spin systems of individual amino acid residues. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly crucial as they provide through-space correlations between protons that are close in proximity, enabling the determination of distance restraints that define the peptide's fold. For peptides containing Fmoc-3-nitro-L-tyrosine, NOE cross-peaks between the aromatic protons of the nitro-tyrosine side chain and other residues can reveal specific folding patterns or intermolecular interactions.
The chemical shifts of the protons and carbons of the 3-nitro-L-tyrosine residue are sensitive to their local electronic environment. For instance, the introduction of the electron-withdrawing nitro group significantly alters the chemical shifts of the aromatic protons of the tyrosine ring. While specific NMR data for Fmoc-3-nitro-L-tyrosine is not extensively published, data for the parent compound, 3-nitro-L-tyrosine, provides a reference for the expected shifts.
| Proton | Chemical Shift (ppm) in D₂O at pH 7.0 |
|---|---|
| Hα | 3.94 - 3.97 |
| Hβ | 3.05 - 3.22 |
| Aromatic H | 6.99 - 7.01 |
| Aromatic H | 7.41 - 7.43 |
| Aromatic H | 7.92 |
Note: The data presented is for 3-Nitro-L-tyrosine and serves as an approximate reference. nih.gov The presence of the Fmoc group would introduce additional signals and may cause slight shifts in the tyrosine residue's resonances.
Furthermore, NMR can be used to study the dynamics of peptides containing Fmoc-3-nitro-L-tyrosine, including conformational exchange processes and the flexibility of different regions of the molecule. This information is vital for understanding how the nitration of a tyrosine residue might impact the biological activity or self-assembly properties of a peptide.
Advanced Spectroscopic Methods for Investigating Environmental and Interactional Dynamics of Fmoc-3-nitro-L-Tyrosine Derivatives
UV-Visible spectroscopy is a fundamental tool for characterizing Fmoc-3-nitro-L-tyrosine and monitoring its reactions, owing to the distinct chromophoric nature of both the fluorenylmethoxycarbonyl (Fmoc) protecting group and the 3-nitrotyrosine residue. The Fmoc group exhibits strong absorbance, which is routinely exploited in solid-phase peptide synthesis to quantify the cleavage of the Fmoc group during the deprotection step. The release of the dibenzofulvene-piperidine adduct results in a characteristic UV absorption maximum around 301.0 nm, allowing for real-time monitoring of the reaction progress. nih.gov
The 3-nitrotyrosine (NT) residue itself possesses unique absorption properties that are highly dependent on the pH of the environment due to the ionization of its phenolic hydroxyl group. nih.gov The pKa of the hydroxyl group in 3-nitrotyrosine is approximately 1000-fold lower than that of unmodified tyrosine. nih.gov This pH sensitivity allows UV-Vis spectroscopy to be used as a probe for the local environment of the nitrotyrosine residue. In its protonated (phenol) form, 3-nitrotyrosine has an absorption maximum around 360 nm, while the deprotonated (phenate) form exhibits a strong absorption band near 430 nm. nih.gov
| Species | pH Condition | Absorption Maximum (λmax) |
|---|---|---|
| Fmoc-dibenzofulvene-piperidine adduct | - | ~301 nm |
| 3-Nitrotyrosine (protonated) | Acidic | ~362 nm |
| 3-Nitrotyrosine (deprotonated) | Basic (pH 8) | ~430 nm |
Note: The absorption maxima for 3-Nitrotyrosine are based on studies of the residue within a peptide context. nih.gov
These distinct spectral features enable the use of UV-Visible spectroscopy to monitor changes in the protonation state of the nitrotyrosine residue upon binding to other molecules or changes in the solvent environment. For example, a shift in the absorption maximum can indicate whether the nitrotyrosine side chain is in a more hydrophobic or hydrophilic environment, or if it is involved in hydrogen bonding.
Fluorescence spectroscopy is a powerful technique for studying molecular interactions, and the incorporation of 3-nitrotyrosine provides a unique tool for such investigations. The 3-nitrotyrosine residue is essentially non-fluorescent but has a significant absorbance in the near-UV and visible regions. nih.gov This property makes it an excellent fluorescence quencher and an acceptor in Fluorescence Resonance Energy Transfer (FRET) studies. nih.govnih.gov
In FRET, energy is transferred non-radiatively from an excited donor fluorophore to a suitable acceptor molecule when they are in close proximity (typically within 10-100 Å). The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor. Tryptophan and other intrinsic protein fluorophores can serve as donors, and since 3-nitrotyrosine absorbs in the emission range of these donors (300-450 nm), it can act as an efficient FRET acceptor. nih.gov By measuring the quenching of the donor fluorescence upon introduction of a 3-nitrotyrosine-containing molecule, one can determine binding affinities and gain insights into the proximity of the interacting species. For example, the binding of a hirudin analog containing 3-nitrotyrosine to thrombin resulted in a significant reduction in thrombin's intrinsic tryptophan fluorescence, allowing for the characterization of their interaction. nih.gov
The quenching ability of 3-nitrotyrosine is also utilized to reduce the autofluorescence of solid supports in combinatorial chemistry. nih.govbenthamscience.comresearchgate.net By derivatizing the inner core of resin beads with 3-nitro-tyrosine, the background fluorescence is dramatically decreased, which enhances the sensitivity of fluorescence-based screening assays. nih.govresearchgate.net This demonstrates the broad utility of 3-nitrotyrosine as an internal quencher in various biochemical and screening applications.
Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides and proteins in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules. The peptide backbone amides are the primary chromophores that give rise to characteristic CD signals in the far-UV region (190-250 nm), which are indicative of secondary structures such as α-helices, β-sheets, and random coils.
The CD spectra of peptides containing nitrated tyrosine often show a negative band below 200 nm and a minor positive band around 220-225 nm in aqueous solution, which is characteristic of a random coil conformation. revistadechimie.ro However, in solvents that stabilize ordered conformations, such as trifluoroethanol (TFE), these peptides can adopt more structured arrangements. revistadechimie.ro The Fmoc group itself is chiral and contributes to the CD spectrum, often showing peaks in the 200-210 nm and 260 nm regions. researchgate.net Careful analysis and comparison with control peptides lacking the nitro group are necessary to delineate the conformational effects of the nitration.
The self-assembly of amino acids and their derivatives into well-ordered nanostructures is a field of significant interest. Fmoc-protected amino acids, in particular, are known to form a variety of self-assembled architectures, such as nanofibers, nanotubes, and hydrogels, driven by a combination of π-π stacking of the Fmoc groups and hydrogen bonding between the amino acid moieties.
X-ray Diffraction (XRD) and electron microscopy techniques, including Field Emission Scanning Electron Microscopy (FE-SEM) and Transmission Electron Microscopy (TEM), are indispensable for characterizing the morphology and internal structure of these self-assembled materials. While specific studies on Fmoc-3-nitro-L-tyrosine are limited, research on similar Fmoc-amino acid systems provides a framework for understanding their structural organization. For instance, cryo-electron microscopy (cryo-EM) has been used to resolve the 3D structure of a self-assembled nanofiber of an Fmoc-tripeptide at near-atomic resolution. nih.gov This study revealed a triple-stranded helical structure held together by a "3-Fmoc zipper motif," where strong lateral interactions between the Fmoc groups form a hydrophobic core. nih.gov
Raman spectroscopy and Vibrational Circular Dichroism (VCD) are powerful vibrational spectroscopic techniques that provide detailed information about molecular structure and chirality. They are particularly useful for studying post-translational modifications like tyrosine nitration.
Surface-Enhanced Raman Spectroscopy (SERS) offers high sensitivity for detecting nitrated peptides, even at very low concentrations. nih.govproquest.com Specific Raman bands can serve as indicators for tyrosine nitration. A key finding is the change in the intensity ratio of two tyrosine marker bands at approximately 825 cm⁻¹ and 870 cm⁻¹. nih.govproquest.com Additionally, a bending vibration of the nitro group provides a direct signature of the modification. nih.govproquest.com These spectral markers allow for the monitoring of the nitration process in various peptide models. nih.gov
| Vibrational Mode | Raman Shift (cm⁻¹) | Significance |
|---|---|---|
| Tyrosine marker band | ~825 | Intensity ratio changes upon nitration |
| Tyrosine marker band | ~870 | |
| Nitro group bending vibration | - | Direct indicator of nitration |
| C=C stretching | 1605 → 1600 | Suggests disruption in the aromatic environment |
| C-H out-of-plane bending | 875 → 870 |
Note: The Raman shifts are approximate and can vary slightly depending on the peptide sequence and environment. nih.govproquest.comresearchgate.net
Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, is sensitive to the three-dimensional arrangement of atoms in a chiral molecule. VCD has been used to study the secondary structure of peptides containing nitrated tyrosine. nih.govproquest.com Studies on models of α-synuclein have indicated that nitration has a limited impact on the secondary structure but may promote aggregation. nih.govproquest.com Furthermore, it has been shown that double nitration can significantly affect the VCD spectra of synuclein segments. researchgate.net This sensitivity makes VCD a valuable tool for probing the subtle conformational changes that occur upon tyrosine nitration.
Derivatization Strategies for Enhanced Analytical Detection of Fmoc-3-nitro-L-Tyrosine and its Metabolites
The sensitive and specific detection of Fmoc-3-nitro-L-tyrosine and its related metabolites in complex biological matrices presents significant analytical challenges. Direct detection methods are often hampered by factors such as the strong fluorescence-quenching property of the nitro group, which limits detection by high-sensitivity fluorescence-based methods nih.gov. Furthermore, both 3-nitrotyrosine (3-NT) and its reduced metabolite, 3-aminotyrosine (3-AT), can exhibit poor ionization efficiency and fragmentation in mass spectrometry (MS), complicating identification and quantification nih.gov. To overcome these limitations, various derivatization strategies have been developed. These methods chemically modify the target molecule to introduce a moiety that enhances its detectability by chromatographic, spectroscopic, or spectrometric techniques.
A predominant strategy involves the chemical reduction of the nitro group on the tyrosine ring to a primary amine, forming 3-aminotyrosine (3-AT). This amine then serves as a reactive handle for coupling with various tagging reagents. Reagents such as sodium dithionite or sodium hydrosulfite are commonly used for this reduction step nih.govnih.gov.
Fluorogenic Derivatization for HPLC
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a powerful analytical tool known for its high sensitivity. Derivatization is essential to apply this technique to 3-nitrotyrosine analysis.
One effective approach involves pre-column derivatization with 4-fluoro-7-nitrobenzofurazan (NBD-F). The reaction is typically carried out under alkaline conditions (pH 9.5), where NBD-F reacts with the amine group of 3-AT (formed after reduction of 3-NT) to yield a highly fluorescent product. This method allows for detection at the nanomolar level, with reported excitation and emission wavelengths of 470 nm and 530 nm, respectively, and a limit of detection (LOD) as low as 0.15 to 0.5 nmol L⁻¹ researchgate.netnih.gov.
Another advanced strategy utilizes benzylamine derivatives, which react with 3-AT in the presence of an oxidizing agent like potassium ferricyanide (K₃Fe(CN)₆) to form intensely fluorescent benzoxazole products nih.gov. A novel reagent based on this chemistry, (3R, 4S)-1-(4-(aminomethyl)phenylsulfonyl) pyrrolidine-3,4-diol (APPD), offers a dual function. It not only provides a fluorescent tag but also incorporates a diol group suitable for boronate affinity chromatography. This allows for the selective enrichment of derivatized peptides from complex mixtures, significantly improving the signal-to-noise ratio. The resulting APPD-derivatized product is detected with excitation at 360 nm and emission at 510 nm, achieving detection limits of 68 nM nih.gov.
| Derivatizing Agent | Reaction Target | Key Reagents & Conditions | Detection Wavelengths (Ex/Em) | Reported Limit of Detection (LOD) |
|---|---|---|---|---|
| 4-fluoro-7-nitrobenzofurazan (NBD-F) | 3-Aminotyrosine | Alkaline conditions (pH 9.5) | 470 nm / 530 nm | 0.15 - 0.5 nmol L⁻¹ researchgate.netnih.gov |
| (3R, 4S)-1-(4-(aminomethyl)phenylsulfonyl) pyrrolidine-3,4-diol (APPD) | 3-Aminotyrosine | pH 9.0 buffer, K₃Fe(CN)₆ | 360 nm / 510 nm | 68 nmol L⁻¹ nih.gov |
Derivatization for Mass Spectrometry
To improve performance in mass spectrometry-based proteomics, derivatization strategies are employed to enhance the ionization efficiency and control the fragmentation of 3-nitrotyrosine-containing peptides nih.gov. A multi-step protocol has been developed for the efficient identification and quantification of these peptides by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS nih.gov.
This strategy involves a sequence of chemical modifications:
Protection of Amines: The N-terminal α-amine and lysine ε-amine groups within the peptide are first protected by acetylation using acetic anhydride (B1165640). This step prevents them from reacting with the derivatizing agent intended for the 3-AT.
Reduction of Nitro Group: The nitrotyrosine residue is selectively reduced to aminotyrosine using sodium hydrosulfite.
Tagging of 3-Aminotyrosine: The newly formed aromatic amine of the 3-AT residue is then derivatized. One such reagent is 1-(6-methylnicotinoyloxy)succinimide, which adds a tag that improves ionization and provides a characteristic mass shift for confident identification nih.gov. Isotope-coded versions of the acetylating and derivatizing reagents can also be used for quantitative studies.
| Step | Purpose | Reagent Example | Target Functional Group |
|---|---|---|---|
| 1. Protection | Block non-target primary amines | Acetic Anhydride | N-terminal α-amine, Lysine ε-amine |
| 2. Reduction | Generate a reactive amine handle | Sodium Hydrosulfite | Nitro group of 3-Nitrotyrosine |
| 3. Derivatization | Enhance MS detection and quantification | 1-(6-methylnicotinoyloxy)succinimide | Aromatic amine of 3-Aminotyrosine |
Table outlining a multi-step derivatization strategy for enhanced MS analysis of nitrated peptides. nih.gov
Derivatization for UV Detection
While fluorescence detection is impeded by the nitro group, derivatization can also be used to enhance detection by HPLC with ultraviolet (UV) absorbance. A method using pre-column derivatization with 6-aminoquinolyl-N-hydroxy-succinimidyl carbamate (AccQ) has been developed. This technique, when combined with a pre-concentration step using cloud point extraction, significantly improves the detection limits for 3-nitrotyrosine, achieving a sensitivity in the range of 5 to 15 nmol/L nih.gov.
Computational and Theoretical Studies of Fmoc 3 Nitro L Tyrosine Analogues
Molecular Modeling and Dynamics Simulations of Nitrotyrosine-Containing Peptides
Molecular modeling and dynamics (MD) simulations provide a computational microscope to observe the behavior of nitrotyrosine-containing peptides over time. These simulations can reveal how the post-translational modification influences peptide folding, stability, and interactions with other molecules.
MD simulations have been employed to study the impact of 3-nitrotyrosine (B3424624) residues on the intermolecular interaction pockets of proteins like human fibrinogen. researchgate.net Such studies can elucidate how nitration affects protein-protein docking, which is crucial for many biological processes. researchgate.net The simulations can track the conformational changes in the peptide backbone and side chains, providing insights into the stability of different rotamers. For instance, simulations have shown that the side chain conformers of free dityrosine interconvert on a picosecond timescale, while in a dityrosine-containing peptide, these interconversions are significantly slower, indicating that the peptide environment stabilizes certain conformations. nih.gov
The general approach for these simulations involves several key steps. Initially, a 3D model of the peptide is generated, often using tools that align the target sequence with known structures. mdpi.com This initial structure is then subjected to energy minimization to achieve a stable starting conformation. mdpi.com For simulations involving interactions with other molecules, such as nanoparticles or other proteins, flexible docking methods combined with Brownian Dynamics can be used to predict the most likely binding modes. mdpi.com The system is then solvated in a water box, and long-timescale MD simulations are performed to observe the dynamic behavior of the peptide. mdpi.com
Analysis of the simulation trajectories can provide a wealth of information, as detailed in the table below.
| Simulation Parameter | Information Gained | Relevance to Nitrotyrosine Peptides |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures, indicating conformational stability. | Assesses whether the introduction of a nitro group leads to significant structural changes or instability in the peptide. |
| Radius of Gyration (Rg) | Indicates the compactness of the peptide structure. | Determines if nitration causes the peptide to adopt a more extended or compact conformation. |
| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the peptide that is accessible to the solvent. | Studies have shown that post-translationally modified tyrosine residues often have the highest solvent accessible surface areas, which can be crucial for molecular recognition. proquest.com |
| Hydrogen Bond Analysis | Identifies the formation and breaking of hydrogen bonds over time. | The nitro group can act as a hydrogen bond acceptor, altering the intramolecular and intermolecular hydrogen bonding network of the peptide. |
| Conformational Clustering | Groups similar conformations from the simulation trajectory to identify the most populated states. | Reveals the preferred conformations of the nitrotyrosine-containing peptide. |
These simulations are critical for understanding how the subtle change of adding a nitro group can lead to profound alterations in the structure and dynamics of a peptide, ultimately affecting its biological function.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of Fmoc-3-nitro-L-Tyrosine
Quantum chemical calculations offer a powerful means to investigate the electronic properties of molecules, providing deep insights into their structure, stability, and reactivity. scienceopen.com For Fmoc-3-nitro-L-tyrosine and its analogues, these methods can predict how nitration alters the electronic distribution within the tyrosine residue and how this, in turn, affects its chemical behavior.
Methods such as Density Functional Theory (DFT) are commonly used to optimize the geometry of molecules like nitrotyrosine and calculate their electronic and vibrational properties in the ground state. nih.govresearchgate.net These calculations can determine key electronic parameters that govern reactivity. researchgate.net
Key findings from quantum chemical studies on nitrotyrosine include:
Geometric Optimization: Calculations provide the most stable three-dimensional arrangement of atoms. nih.gov
Vibrational Analysis: Theoretical infrared spectra can be calculated, which helps in the interpretation of experimental spectroscopic data. researchgate.net Studies have identified the vibrational modes corresponding to the twisting of specific bonds and the expansion of the benzene ring. researchgate.net
Electronic Properties: Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability.
The predictive power of quantum chemistry extends to forecasting the outcomes of chemical reactions. nih.gov By calculating the potential energy surface for a reaction, researchers can identify transition states and reaction pathways. scienceopen.com This approach has been used to explore the formation mechanism of nitrotyrosine, suggesting that the reaction between a tyrosyl radical and nitrogen dioxide proceeds via an iminoxyl radical intermediate. researchgate.net These computational strategies can guide the development of new synthetic methodologies by predicting unknown reactions and helping in catalyst design before extensive experimental work is undertaken. nih.gov
The table below summarizes key electronic properties of nitrotyrosine that can be derived from quantum chemical calculations.
| Property | Description | Significance for Fmoc-3-nitro-L-Tyrosine |
| Heat of Formation | The change in enthalpy during the formation of one mole of the substance from its constituent elements. | Indicates the thermodynamic stability of the molecule. The exothermic heat of formation for nitrotyrosine points to its relative stability. researchgate.net |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons. | Influences the susceptibility of the molecule to electrophilic attack. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons. | Influences the susceptibility of the molecule to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity and lower kinetic stability. |
| Dipole Moment | A measure of the net molecular polarity. | Affects solubility and intermolecular interactions. |
These computational insights are crucial for understanding the intrinsic properties of Fmoc-3-nitro-L-tyrosine and predicting its behavior in complex chemical and biological systems.
Prediction of Conformational Preferences and Intermolecular Interactions in Systems with Nitrated Tyrosine Residues
The introduction of a nitro group onto the tyrosine ring significantly alters its physicochemical properties, which has direct consequences for the conformational preferences of the amino acid residue and its interactions with its environment. portlandpress.com Computational methods are essential for predicting and understanding these changes.
The nitration of tyrosine induces several key changes:
Acidity: The pKa of the phenolic hydroxyl group decreases from approximately 10 to around 7.2-7.5. nih.gov This means that at physiological pH, a significant fraction of nitrotyrosine residues will exist in the deprotonated, negatively charged phenolate (B1203915) form, altering electrostatic interactions. nih.gov
Steric Bulk: The nitro group is bulky, increasing the volume of the tyrosine side chain by about 30 ų. portlandpress.comresearchgate.net This can introduce steric hindrance and force local conformational changes to accommodate the larger residue. portlandpress.com
Hydrophobicity: While the ionized form is more polar, the non-ionized nitrotyrosine residue is actually more hydrophobic than native tyrosine. portlandpress.comresearchgate.net This dual nature allows it to modulate its polarity and interactions based on the local pH and environment. portlandpress.com
The preference for nitration at specific tyrosine sites within a protein is not random and can be influenced by the local microenvironment. nih.govnih.gov Factors favoring nitration include solvent exposure and the presence of nearby acidic or basic amino acids that can facilitate the reaction through hydrogen bonding. nih.gov Conversely, nitration can be hindered in buried residues or by electrostatic repulsion from nearby positively charged amino acids. nih.gov Computational models can help predict which tyrosine residues in a protein are most susceptible to nitration by analyzing these structural and electrostatic factors.
The following table summarizes the impact of tyrosine nitration on molecular interactions.
| Interaction Type | Change upon Nitration | Consequence |
| Electrostatic Interactions | Increased negative charge at physiological pH due to lower pKa. | Alters interactions with charged residues and ions; can disrupt or form new salt bridges. |
| Hydrogen Bonding | The nitro group provides additional hydrogen bond acceptors. | Can lead to the formation of new intramolecular or intermolecular hydrogen bonds, stabilizing specific conformations. researchgate.net |
| Steric Interactions | Increased side chain volume. | Can cause steric clashes, leading to local unfolding or conformational rearrangement to relieve strain. portlandpress.comnih.gov |
| Hydrophobic Interactions | Increased hydrophobicity in the non-ionized state. | Can strengthen interactions with nonpolar residues or hydrophobic pockets in other proteins. portlandpress.com |
| Cation-π Interactions | The electron-withdrawing nitro group weakens the π-electron density of the aromatic ring. | Reduces the strength of interactions with cationic partners like arginine or lysine residues. |
By predicting these conformational and interactional changes, computational studies provide a framework for understanding the functional consequences of tyrosine nitration, such as altered enzyme activity, disrupted protein-protein interactions, and changes in signaling pathways. portlandpress.comnih.gov
Emerging Research Avenues and Future Directions for Fmoc 3 Nitro L Tyrosine
Development of Novel Protecting Group Strategies for Tyrosine Nitration in Complex Peptide Architectures
The synthesis of complex peptides containing 3-nitrotyrosine (B3424624) presents unique challenges, primarily centered around the protection of the phenolic hydroxyl group of the nitrotyrosine residue. While Fmoc-3-nitro-L-tyrosine is commercially available and widely used in solid-phase peptide synthesis (SPPS), the presence of the nitro group makes the side-chain phenol (B47542) more acidic, increasing the risk of side reactions during coupling. nih.gov
Historically, protecting groups such as trityl, benzyl (B1604629), and acetyl have been employed, but each comes with limitations. nih.gov For instance, the trityl group can be unstable under standard SPPS conditions, while installing a benzyl group requires multiple solution-phase steps and only offers modest yield improvements for longer peptides. nih.gov To overcome these hurdles, research is focused on developing more robust and efficient protecting group strategies.
A significant advancement has been the development of in situ protection strategies. nih.gov One such promising approach involves the use of a t-butyldimethylsilyl (TBS) group to protect the nitrotyrosine phenol after it has been coupled to the peptide chain. nih.gov This silyl (B83357) ether protection has been shown to improve the synthesis of nitrotyrosine-containing peptides. nih.gov Another in situ strategy employs an acetyl group, applied after amide coupling using acetic anhydride (B1165640). nih.gov These methods allow for the use of commercially available unprotected Fmoc-3-nitro-L-tyrosine, streamlining the synthesis process. nih.gov
Future research in this area is expected to focus on the design of novel protecting groups that offer orthogonal deprotection conditions, enhanced stability during synthesis, and minimal side reactions. The goal is to facilitate the efficient synthesis of increasingly complex and lengthy peptide architectures that incorporate one or more 3-nitrotyrosine residues, which is crucial for studying the cumulative effects of this post-translational modification on protein structure and function.
| Protecting Group | Application Strategy | Advantages | Disadvantages |
| None | Direct use in SPPS | Commercially available, no extra steps for protection/deprotection. | Phenolate (B1203915) can lead to side products during coupling. nih.gov |
| Trityl (Trt) | Pre-protected amino acid | - | Labile under standard SPPS conditions. nih.gov |
| Benzyl (Bzl) | Pre-protected amino acid | - | Requires multi-step solution-phase synthesis, modest yield improvements. nih.gov |
| Acetyl (Ac) | In situ protection post-coupling | Allows use of unprotected starting material. nih.gov | Requires additional reaction step on the solid support. |
| t-Butyldimethylsilyl (TBS) | In situ protection post-coupling | Improved synthesis efficiency, allows use of unprotected starting material. nih.gov | Requires additional reaction step on the solid support. |
Expanding the Scope of Bioconjugation and Bioorthogonal Chemistry with Nitrotyrosine
The unique chemical properties of the nitro group in 3-nitrotyrosine are being leveraged to expand the toolkit of bioconjugation and bioorthogonal chemistry. These reactions, which occur selectively and efficiently in complex biological environments, are invaluable for labeling and studying biomolecules. nih.gov
A key emerging strategy involves the chemical transformation of the 3-nitrotyrosine residue into another functional group that can participate in bioorthogonal reactions. rsc.org For example, researchers have developed a method to convert peptide- and protein-bound 3-nitrotyrosine into 3-azidotyrosine. rsc.org This is achieved through a diazotization-mediated azidation process. rsc.org The resulting azide (B81097) group is a powerful bioorthogonal handle that can be specifically labeled using "click chemistry," such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. nih.govrsc.org This opens up new possibilities for selectively tagging nitrated proteins in biological samples for imaging, purification, and identification.
The field of bioconjugation is continuously seeking novel reactions with fast kinetics and high biocompatibility. rsc.org The development of boron-enabled bioconjugation chemistries, for instance, highlights the trend toward using non-natural motifs for creating stable or reversible covalent linkages with biomolecules. rsc.org In this context, the nitrotyrosine residue, once chemically modified, can serve as a unique anchor point for such advanced conjugation strategies.
Future work will likely focus on:
Developing one-pot, high-yield methods for converting nitrotyrosine into other bioorthogonal handles directly within complex biological mixtures.
Exploring the reactivity of the nitro group itself in novel cycloaddition or coupling reactions. researchgate.net
Using these labeling strategies to track the dynamics of protein nitration and its downstream consequences in living cells and organisms.
Engineering of Novel Bioactive Peptides and Functional Biomaterials Incorporating Fmoc-3-nitro-L-Tyrosine
The incorporation of Fmoc-3-nitro-L-tyrosine is a powerful tool for designing novel bioactive peptides and advanced biomaterials. chemimpex.comresearchgate.net The nitro group can significantly alter the physicochemical properties of a peptide, including its hydrophobicity, acidity, and ability to engage in specific molecular interactions, thereby modulating its biological activity. nih.govresearchgate.net
Bioactive Peptides: Researchers are using Fmoc-3-nitro-L-tyrosine to synthesize peptides with enhanced or novel therapeutic properties. chemimpex.comdatainsightsmarket.com It is a valuable component in the design of enzyme inhibitors and in probes for studying protein-protein interactions. chemimpex.comnih.gov For example, replacing a key tyrosine with 3-nitrotyrosine can alter the binding affinity and specificity of a peptide for its target, a strategy used to probe the hirudin-thrombin interaction. nih.gov The introduction of fluorinated groups, such as the trifluoromethylthio- group, onto tyrosine and other amino acids is another strategy being explored to enhance peptide hydrophobicity and biological performance, and similar principles of rational design can be applied using nitrotyrosine. acs.org
Functional Biomaterials: An exciting frontier is the use of Fmoc-3-nitro-L-tyrosine in the creation of self-assembling biomaterials. A derivative of 3-nitrotyrosine, N-Fmoc-3-nitrotyrosine (FNT), has been shown to form self-supporting supramolecular hydrogels across a wide pH range. researchgate.net These hydrogels are transparent, thixotropic (shear-thinning), and injectable under physiological conditions. researchgate.net The nanofibrillar network structure, combined with low cytotoxicity and antimicrobial properties, makes these materials highly promising for biomedical applications such as drug delivery and tissue engineering. researchgate.net The pH-dependent color and self-assembly properties of these hydrogels open avenues for creating "smart" materials that respond to environmental cues. researchgate.net
Future research is directed towards:
Systematically substituting tyrosine residues in known bioactive peptides with 3-nitrotyrosine to create libraries of new peptide analogues for drug discovery. acs.org
Designing multi-domain peptides where nitrotyrosine serves as a key modulator of structure or function.
Developing novel biomaterials based on the self-assembly of nitrotyrosine-containing peptides with tailored mechanical, chemical, and biological properties for advanced biomedical applications. researchgate.net
Advanced Analytical Method Development for In Situ Monitoring of Tyrosine Nitration
Understanding the dynamics of tyrosine nitration in real-time and in its native biological context requires sophisticated analytical methods. The development of tools for in situ monitoring is a critical research area, as it can provide profound insights into the mechanisms of post-translational modification under conditions of nitrosative stress. nih.govresearchgate.net
A promising technique that has emerged is Surface-Enhanced Raman Spectroscopy (SERS). nih.govnih.gov SERS is a highly sensitive vibrational spectroscopy technique that can detect molecules at very low concentrations. nih.gov Researchers have developed a label-free SERS-based method for the in situ monitoring of protein tyrosine nitration. nih.gov This approach uses silver nanoparticles to enhance the Raman signals of nitrated peptides, allowing for their rapid identification by detecting unique vibrational bands, such as the bending vibration of the nitro group. nih.govnih.gov This method has been successfully applied to monitor the nitration process in synthetic peptides, bovine serum albumin, and even in human blood serum without extensive sample pretreatment. nih.gov
Other spectroscopic methods are also being refined for this purpose. Electronic and Vibrational Circular Dichroism (ECD and VCD) can be used to monitor secondary structure changes in peptides upon nitration. nih.gov When combined with computational modeling, such as Density Functional Theory (DFT) simulations, these techniques provide a detailed picture of the structural consequences of nitration. nih.gov
Future directions in this field include:
Improving the sensitivity and specificity of SERS and other spectroscopic techniques for detecting nitrated proteins in single cells or specific subcellular compartments.
Developing multimodal imaging approaches that combine SERS with fluorescence microscopy or other techniques to correlate nitration events with cellular morphology and function.
Creating new chemical probes that generate a fluorescent or colorimetric signal upon reacting with nitrated tyrosine residues, enabling high-throughput screening and imaging applications.
| Analytical Method | Principle | Application for Tyrosine Nitration | Advantages |
| Surface-Enhanced Raman Spectroscopy (SERS) | Enhancement of Raman scattering by molecules adsorbed on rough metal surfaces. nih.gov | In situ, label-free monitoring of the nitration process by detecting specific vibrational bands of nitrotyrosine. nih.govnih.gov | High sensitivity, label-free, applicable to complex samples like blood serum. nih.gov |
| Circular Dichroism (ECD/VCD) | Differential absorption of left and right circularly polarized light. nih.gov | Monitoring changes in peptide secondary structure upon nitration. nih.gov | Provides information on conformational changes. nih.gov |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. | Identification of nitration sites in proteins by detecting a mass shift of +45 Da. frontiersin.org | High specificity and can pinpoint the exact modification site. frontiersin.org |
| Immunochemical Methods (e.g., Western Blot, IP) | Use of antibodies specific to 3-nitrotyrosine. frontiersin.orgnih.gov | Detection and enrichment of nitrated proteins from complex mixtures. nih.gov | High specificity, widely accessible technique. nih.gov |
Elucidating Complex Biological Pathways Involving Tyrosine Nitration Using Fmoc-3-nitro-L-Tyrosine as a Research Tool
Fmoc-3-nitro-L-tyrosine is an indispensable tool for dissecting the complex biological roles of tyrosine nitration. This irreversible post-translational modification is not merely a marker of oxidative damage but is increasingly recognized as a modulator of cellular signaling pathways implicated in numerous diseases, including neurodegeneration, cancer, and inflammatory disorders. nih.govfrontiersin.orgbmbreports.org
By enabling the synthesis of peptides with site-specifically incorporated 3-nitrotyrosine, Fmoc-3-nitro-L-tyrosine allows researchers to ask precise questions about the functional consequences of nitration on a particular protein. nih.gov For example, synthesizing a nitrated version of a specific enzyme segment can help determine if nitration at that site inhibits or alters its catalytic activity. figshare.com This approach was used to identify tyrosine 86 as the critical residue for the nitration-induced inactivation of SIRT2, an enzyme involved in renal ischemia/reperfusion injury. figshare.com
Furthermore, synthetic nitropeptides are crucial for developing and validating analytical methods, such as antibody-based enrichment strategies and mass spectrometry techniques, aimed at identifying nitrated proteins from biological samples. nih.govnih.gov These peptides serve as standards and help characterize the binding specificity of anti-nitrotyrosine antibodies, which is essential for accurately interpreting data from proteomics studies. nih.gov
Future research will heavily rely on Fmoc-3-nitro-L-tyrosine to:
Synthesize full-length proteins with site-specific nitration using advanced chemical ligation or genetic code expansion technologies to study the global impact of the modification on protein structure, stability, and interaction networks. frontiersin.org
Develop nitrated peptide-based probes and inhibitors to selectively target and modulate pathways affected by nitrosative stress.
Uncover how nitration at specific sites creates or disrupts protein-protein interaction motifs, thereby rewiring cellular signaling circuits in disease states.
Investigate the interplay between tyrosine nitration and other post-translational modifications, such as phosphorylation and ubiquitination, to understand the complex regulatory code that governs protein function.
Q & A
Q. What is the role of the Fmoc group in Fmoc-3-nitro-tyrosine-OH during solid-phase peptide synthesis (SPPS)?
The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the α-amino group of tyrosine during SPPS. It prevents unintended side reactions during peptide chain elongation. Deprotection is achieved under mild basic conditions (e.g., 20% piperidine in DMF), exposing the amino group for subsequent coupling . The nitro group on the tyrosine side chain remains intact during this process, enabling selective functionalization post-synthesis .
Q. What are the recommended solubility and storage conditions for Fmoc-3-nitro-tyrosine-OH?
The compound is soluble in DMSO (100 mg/mL, ~170 mM) but may require sonication to fully dissolve. Stock solutions should be prepared fresh or stored at -80°C (6 months) or -20°C (1 month) to prevent degradation. Avoid repeated freeze-thaw cycles to maintain stability .
Q. How is Fmoc-3-nitro-tyrosine-OH characterized for purity and structural integrity?
Analytical methods include:
- Reverse-phase HPLC : To assess purity (>98% as per typical COA standards) using a C18 column with acetonitrile/water gradients.
- Mass spectrometry (ESI-Q-TOF) : Confirm molecular weight (448.42 g/mol) and nitro group retention .
- Nuclear Magnetic Resonance (NMR) : Verify regiochemical placement of the nitro group via aromatic proton signals .
Advanced Research Questions
Q. How does the nitro group in Fmoc-3-nitro-tyrosine-OH influence coupling efficiency during SPPS?
The electron-withdrawing nitro group reduces the nucleophilicity of the tyrosine hydroxyl, minimizing side reactions. However, steric hindrance may slow coupling. To optimize:
- Use coupling agents like HCTU/HOBt or DIC/Oxyma in DMF.
- Extend coupling times (30–60 minutes) or perform double couplings.
- Pre-activate the amino acid for 1–2 minutes before resin addition .
Q. What strategies prevent nitro group reduction or decomposition during peptide synthesis?
Q. How can the nitro group in Fmoc-3-nitro-tyrosine-OH be selectively modified post-synthesis?
The nitro group serves as a handle for:
- Reduction to amine : Use catalytic hydrogenation (H₂/Pd) or sodium dithionite to generate 3-amino-tyrosine for conjugation.
- Electrophilic substitution : Introduce halogens or other substituents under controlled acidic/basic conditions.
- Click chemistry : Convert nitro to azide for copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Q. What are the critical parameters for scaling up Fmoc-3-nitro-tyrosine-OH in automated SPPS?
- Solvent compatibility : Ensure DMSO or DMF does not swell resin excessively.
- Temperature control : Maintain 25–37°C to balance reaction rate and nitro group stability.
- Quality control : Validate each batch via HPLC and MS to detect impurities affecting peptide elongation .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting solubility data for Fmoc-3-nitro-tyrosine-OH in literature?
Solubility can vary due to batch-specific crystallinity or residual salts. If precipitation occurs:
- Sonicate for 10–15 minutes at 37°C.
- Centrifuge (10,000 ×g, 5 minutes) to remove insoluble particulates.
- Cross-reference COA and supplier protocols for standardized dissolution methods .
Q. What experimental controls are essential when incorporating Fmoc-3-nitro-tyrosine-OH into peptide sequences?
- Negative control : Synthesize a peptide without nitro-tyrosine to isolate its contribution to spectral or functional data.
- Stability control : Incubate the peptide under synthesis conditions (e.g., TFA cleavage) to confirm nitro group retention.
- Orthogonal validation : Use MALDI-TOF or Edman degradation to verify sequence integrity .
Methodological Best Practices
Q. How to troubleshoot low yields in peptides containing Fmoc-3-nitro-tyrosine-OH?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
